REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([C:8]1[CH:18]=[CH:17][C:11]([C:12](=[CH2:16])[C:13]([NH2:15])=[O:14])=[CH:10][CH:9]=1)(O)=[O:6]>>[Cl:3][C:5]([C:8]1[CH:18]=[CH:17][C:11]([C:12](=[CH2:16])[C:13]([NH2:15])=[O:14])=[CH:10][CH:9]=1)=[O:6]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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p-carboxyatropamide
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Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
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C(=O)(O)C1=CC=C(C(C(=O)N)=C)C=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
A mixture of 50 cc
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Type
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TEMPERATURE
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Details
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at reflux on the steam-bath for 1/2 hour
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Duration
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0.5 h
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated in vacuo
|
Name
|
|
Type
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product
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Smiles
|
ClC(=O)C1=CC=C(C(C(=O)N)=C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |